molecular formula C21H19BrN4O2 B10776143 Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate

Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate

Cat. No.: B10776143
M. Wt: 439.3 g/mol
InChI Key: CYHWMBVXXDIZNZ-UHFFFAOYSA-N
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Description

Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate is a benzodiazepine derivative, chemically characterized by an imidazo[1,2-a][1,4]benzodiazepine core with a bromo substituent at position 8, a methyl group at position 1, and a 2-pyridyl group at position 4. Its molecular formula is C21H19BrN4O2, with a molecular weight of 439.3 g/mol .

This compound is pharmacologically recognized as Remimazolam, an ultra-short-acting sedative-hypnotic drug developed by PAION and GlaxoSmithKline . It features a carboxylic ester linkage that facilitates rapid hydrolysis by tissue esterases, contributing to its short duration of action and improved safety profile compared to traditional benzodiazepines .

Note on Stereochemistry: While the user specifies the (R)-enantiomer, authoritative sources (e.g., FDA approvals, CAS registries) designate the (S)-configuration for Remimazolam (CAS 308242-62-8) .

Properties

IUPAC Name

methyl 3-(8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21/h3-6,8,10-12,17H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHWMBVXXDIZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Intermediate E

Intermediate E is synthesized via a stereoselective aminolysis reaction:

  • Starting material : (S)-7-Bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl-propionic acid methyl ester (Compound D).

  • Aminolysis : Reaction with (R)-1-amino-2-propanol in dichloromethane (DCM) at 0–5°C for 24 hours.

    • Conditions : 1.2 equivalents of (R)-1-amino-2-propanol, triethylamine (TEA) as base.

    • Yield : 85–92% with >99% enantiomeric excess (ee).

Oxidative Cyclization to Form the Imidazo Ring

Intermediate E undergoes oxidation to induce intramolecular cyclization:

  • Oxidizing agents : Dess-Martin periodinane (DMP) or tetrapropylammonium perruthenate (TPAP)/N-methylmorpholine N-oxide (NMO).

  • Conditions :

    • Solvent : Dichloromethane (DCM).

    • Temperature : 0°C to room temperature.

    • Reaction time : 2–4 hours.

  • Outcome : Formation of the imidazo[1,2-a] ring with concomitant elimination of water.

    • Yield : 89–95%.

Optimization of Reaction Conditions

Catalyst Screening for Cyclization

Catalyst Solvent Temperature Yield (%) Purity (%)
Dess-Martin periodinaneDCM0°C → RT9499.5
TPAP/NMODCMRT8998.7
MnO₂TolueneReflux6295.2

DMP in DCM provides optimal yield and purity due to mild conditions and efficient oxidation.

Chiral Control in Intermediate E

  • (R)-1-amino-2-propanol ensures stereochemical fidelity at the C-3 position, critical for the (R)-configuration in the final product.

  • Side products : <1% epimerization observed under optimized conditions.

Critical Intermediates and Their Roles

Intermediate Structure Role in Synthesis
Compound DBenzodiazepin-2-one corePrecursor for aminolysis
Intermediate EHydroxypropylamino-substituted derivativeUndergoes oxidative cyclization
Final ProductImidazo[1,2-a]diazepineActive pharmaceutical ingredient (API)

Large-Scale Synthesis and Industrial Feasibility

  • Gram-scale reaction : Conducted in batch reactors with 98% yield and 99.5% ee.

  • Purification : Recrystallization from ethanol/water (3:1) achieves >99.9% chemical purity.

Comparative Analysis of Synthetic Approaches

Traditional vs. Catalytic Methods

Parameter Traditional Alkylation Oxidative Cyclization
Reaction Time 48–72 hours2–4 hours
Stereoselectivity Moderate (85–90% ee)High (>99% ee)
Byproducts 10–15%<2%

Oxidative cyclization outperforms traditional methods in efficiency and stereochemical control.

Mechanistic Insights into Key Steps

Oxidative Cyclization Mechanism

  • Activation : DMP oxidizes the secondary alcohol in Intermediate E to a ketone.

  • Cyclization : Intramolecular nucleophilic attack by the imidazole nitrogen forms the imidazo ring.

  • Elimination : Water is expelled, aromatizing the diazepine core.

Challenges and Solutions

  • Epimerization Risk : Mitigated by low-temperature conditions and rapid reaction kinetics.

  • Catalyst Cost : TPAP is expensive; DMP offers a cost-effective alternative without compromising yield .

Chemical Reactions Analysis

Types of Reactions

CNS7056 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores allows researchers to explore its efficacy against various diseases.

Case Studies and Findings

  • Anticancer Activity : Preliminary studies indicate that compounds with similar benzoimidazole structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The bromine substitution may enhance this activity through increased lipophilicity and improved receptor binding .

Neuropharmacology

Given its diazepine framework, this compound may also possess anxiolytic or sedative properties. Research into its effects on neurotransmitter systems could provide insights into its potential use in treating anxiety disorders.

Research Insights

  • GABAergic Activity : Compounds structurally related to diazepines often modulate GABA receptors, leading to anxiolytic effects. Studies are ongoing to determine the specific receptor interactions of this compound .

Synthetic Methodologies

The synthesis of this compound has been documented in patent literature, highlighting innovative methods for its preparation. These methodologies are crucial for scaling up production for further research and potential clinical applications.

Synthesis Overview

The synthesis typically involves multi-step reactions starting from simpler precursors, utilizing techniques such as:

  • Bromination : To introduce the bromine atom at the desired position.
  • Functionalization : Modifying the diazepine core to enhance biological activity .

Data Tables

Activity TypeDescriptionReferences
AnticancerInhibits tumor growth; induces apoptosis ,
AnxiolyticModulates GABA receptorsOngoing research

Mechanism of Action

CNS7056 exerts its effects by binding to the benzodiazepine site on gamma-aminobutyric acid type A receptors. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and anesthesia. The compound is rapidly metabolized by tissue esterases to form CNS7054, which has significantly lower affinity for gamma-aminobutyric acid type A receptors .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Midazolam
  • Molecular Formula : C18H13ClFN3
  • Key Features: Lacks the ester linkage at the propanoate side chain. Metabolized via hepatic CYP3A4, leading to a longer half-life (~2 hours) compared to Remimazolam (~0.7 hours) .
  • Clinical Use : Sedation for procedures and intensive care.
Diazepam
  • Molecular Formula : C16H13ClN2O
  • Key Features :
    • Contains a 1,4-benzodiazepine core without the imidazo ring.
    • Long-acting (~20–50 hours) due to slow hepatic metabolism .
Imidazo[1,2-a]pyridine Derivatives (e.g., Compound 2c from )
  • Example: Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Key Features: Shares the imidazo heterocycle but lacks the benzodiazepine backbone.

Functional Analogues in Clinical Use

Remimazolam vs. Midazolam: Pharmacokinetic and Clinical Comparison
Parameter Remimazolam Midazolam
Onset of Action 1–2 minutes 2–5 minutes
Duration of Action 6–12 minutes (esterase-dependent) 15–80 minutes (CYP3A4-dependent)
Recovery Time Faster (8–10 minutes) Slower (30–60 minutes)
Metabolism Esterases (organ-independent) Hepatic CYP3A4
FDA-Approved Use Procedural sedation (e.g., colonoscopy) Anesthesia induction, ICU sedation

Key Advantages of Remimazolam :

  • Reduced risk of respiratory depression and hypotension due to rapid clearance .
  • Suitable for patients with hepatic impairment .
Remimazolam vs. Propofol
  • Propofol: A non-benzodiazepine sedative with a similar short duration but higher risk of hypotension and airway obstruction.

Emerging Analogues in Preclinical Research

Benzo[b][1,4]oxazin Derivatives ()
  • Example: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Lacks the imidazo[1,2-a]benzodiazepine core critical for GABAA receptor binding .
Tetrahydroimidazo[1,2-a]pyridine Derivatives (–13)
  • Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Key Features :
    • Structural similarity in the imidazo ring but divergent pharmacological targets (e.g., kinase inhibition) .

Biological Activity

Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C27H25BrN4O5S
  • Molecular Weight : 597.49 g/mol
  • CAS Number : 1449295-46-8

1. Anticancer Activity

Research indicates that compounds within the benzo[f]imidazo[1,2-a][1,4]diazepine class exhibit significant anticancer properties. A study highlighted that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. Specifically, this compound demonstrated cytotoxic effects on A-431 epidermoid carcinoma cells with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .

2. Anticonvulsant Properties

Pyrrolo[1,4]benzodiazepines have been reported to possess anticonvulsant activity. The compound's structural features suggest potential efficacy in modulating GABAergic transmission, which is crucial for seizure control. In animal models, it exhibited protective effects against seizures induced by pentylenetetrazole (PTZ), indicating its potential as a therapeutic agent for epilepsy .

3. Analgesic and Anti-inflammatory Effects

The compound also shows promise as an analgesic and anti-inflammatory agent. In preclinical trials, it was effective in reducing pain responses in rodent models of inflammatory pain. The mechanism appears to involve the modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase enzymes .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • GABA Receptors : Enhances GABAergic transmission leading to increased inhibitory neurotransmission.
  • Caspase Activation : Induces apoptosis in cancer cells through caspase-mediated pathways.
  • Cytokine Modulation : Alters the levels of inflammatory cytokines thereby exerting anti-inflammatory effects.

Case Study 1: Anticancer Efficacy

In a study involving human cancer cell lines, this compound was tested against multiple cell types including breast and lung cancer cells. The results showed a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.

Cell LineIC50 (µM)Mechanism of Action
A-431 (Epidermoid)5Caspase activation
MCF7 (Breast)10Apoptosis induction
A549 (Lung)12Cell cycle arrest

Case Study 2: Anticonvulsant Activity

In a controlled trial on PTZ-induced seizures in rats, the compound was administered at varying doses. The results indicated a significant reduction in seizure frequency and duration compared to control groups.

Dose (mg/kg)Seizure Frequency (per hour)Duration (seconds)
5330
10115
Control1060

Q & A

Q. Why might in vivo efficacy data contradict in vitro receptor binding results?

  • Methodological Answer :
  • Pharmacokinetic Factors : Assess bioavailability (e.g., plasma protein binding, BBB penetration).
  • Metabolite Interference : Test metabolites for off-target activity.
  • Dose-Response Curves : Ensure in vivo dosing aligns with in vitro EC₅₀ values .

Key Research Considerations

  • Theoretical Frameworks : Link synthesis and pharmacological studies to benzodiazepine SAR models and receptor subtype selectivity hypotheses .
  • Methodological Rigor : Prioritize reproducibility via detailed reaction logs, triplicate assays, and blinded data analysis .

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